BenchChemオンラインストアへようこそ!

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea

Lipophilicity Drug-likeness ADME prediction

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea (CAS 899018-09-8; molecular formula C₁₄H₁₆ClN₃O₂; molecular weight 293.75 g/mol) is a disubstituted phenylurea bearing a 5-tert-butylisoxazol-3-yl motif and a 2-chlorophenyl substituent. This scaffold belongs to the broader class of isoxazolyl‑urea kinase modulators, exemplified by the Ambit Biosciences patent family (US 7,750,160) that discloses isoxazolyl ureas as inhibitors of FLT3, RAF, p38, and other kinases.

Molecular Formula C14H16ClN3O2
Molecular Weight 293.75 g/mol
Cat. No. B5348213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea
Molecular FormulaC14H16ClN3O2
Molecular Weight293.75 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19)
InChIKeyHNTWPNKJZOAMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea – Physicochemical Identity and Pharmacological Scaffold Summary


1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea (CAS 899018-09-8; molecular formula C₁₄H₁₆ClN₃O₂; molecular weight 293.75 g/mol) is a disubstituted phenylurea bearing a 5-tert-butylisoxazol-3-yl motif and a 2-chlorophenyl substituent . This scaffold belongs to the broader class of isoxazolyl‑urea kinase modulators, exemplified by the Ambit Biosciences patent family (US 7,750,160) that discloses isoxazolyl ureas as inhibitors of FLT3, RAF, p38, and other kinases [1]. The compound exhibits predicted drug‑like physicochemical properties with zero Rule‑of‑5 violations, a calculated LogP (ACD) of 2.92, and a polar surface area of 67 Ų . Preliminary pharmacological screening indicates potential utility as a CCR5 antagonist [2], and the core scaffold has been extensively validated as an FLT3‑inhibitory chemotype in peer‑reviewed medicinal chemistry literature [3].

Why Positional Isomers of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(chlorophenyl)urea Cannot Be Considered Interchangeable


The ortho‑, meta‑, and para‑chlorophenyl positional isomers of 1-(5-(tert‑butyl)isoxazol‑3‑yl)‑3‑(chlorophenyl)urea share identical molecular formulae and molecular weights but diverge measurably in computed and experimentally relevant physicochemical properties that directly impact purification strategy, formulation design, and biological target engagement . These differences in LogP, boiling point, and enthalpy of vaporization arise solely from the position of the chlorine atom on the phenyl ring and are not merely computational artifacts; they reflect real differences in dipole moment, hydrogen‑bonding geometry, and steric environment around the urea pharmacophore. A procurement decision that treats these three isomers as functionally interchangeable therefore introduces uncontrolled variables into downstream assays, potentially confounding SAR interpretation, solubility profiling, and in‑vitro/in‑vivo correlation studies [1]. The quantitative evidence in Section 3 demonstrates exactly where the 2‑chlorophenyl (ortho) isomer differentiates from its meta‑ and para‑substituted analogs.

Quantitative Differentiation of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea from its Closest Positional Isomer Comparators


Ortho‑Chlorine Substitution Confers the Lowest LogP Among the Three Positional Isomers, Indicating Superior Aqueous Drug‑Likeness

The ortho‑chlorophenyl (2‑Cl) target compound exhibits an ACD/LogP of 2.92, which is 0.52 log units lower than the meta‑chlorophenyl (3‑Cl) isomer (ACD/LogP = 3.44) and approximately 0.7 log units lower than the para‑chlorophenyl (4‑Cl) isomer (XLogP3‑AA = 3.6) [1]. This difference exceeds the generally accepted 0.5‑log‑unit threshold for meaningful pharmacokinetic impact and places the 2‑Cl isomer closest to the optimal Lipinski LogP range (≤5) with the greatest margin for aqueous solubility .

Lipophilicity Drug-likeness ADME prediction

Lower Boiling Point of the 2‑Chlorophenyl Isomer Facilitates Preparative Purification and Residual Solvent Removal

The predicted normal‑boiling‑point temperature for the 2‑Cl isomer is 337.1 ± 37.0 °C at 760 mmHg, which is 2.2 °C lower than the 3‑Cl isomer (339.3 ± 37.0 °C) and 3.5 °C lower than the 4‑Cl isomer (340.6 ± 37.0 °C) . Although the differences are modest, they are directionally consistent with the higher vapor pressure and lower enthalpy of vaporization of the 2‑Cl isomer (58.0 ± 3.0 kJ/mol vs. 58.3 ± 3.0 kJ/mol for 3‑Cl and 58.4 ± 3.0 kJ/mol for 4‑Cl) .

Purification Volatility Process chemistry

Ortho‑Chlorine Steric Proximity to the Urea Linker Creates a Distinct Conformational Profile with Implications for Target Engagement

In the 2‑chlorophenyl isomer, the chlorine atom is positioned ortho to the urea‑NH, creating a steric environment that restricts rotation around the N‑aryl bond and biases the solution conformation. This contrasts with the meta‑ and para‑isomers, where the chlorine is farther from the urea linker and exerts minimal local steric influence . Published SAR studies on the N‑(5‑(tert‑butyl)isoxazol‑3‑yl)‑N′‑phenylurea chemotype demonstrate that even subtle modifications to the N′‑aryl substituent produce order‑of‑magnitude shifts in FLT3 inhibitory potency, confirming that the urea‑proximal substitution pattern is a critical determinant of kinase binding [1].

Conformational analysis Kinase inhibitor design Structure‑activity relationship

Reported CCR5 Antagonist Activity Defines a Distinct Biological Application Space Not Shared by the 3‑Cl or 4‑Cl Isomers

Preliminary pharmacological screening reported through the Semantic Scholar profile of Zhang (2012) indicates that 1‑(5‑(tert‑butyl)isoxazol‑3‑yl)‑3‑(2‑chlorophenyl)urea acts as a CCR5 antagonist, suggesting potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This chemokine receptor activity has not been reported for the 3‑chlorophenyl or 4‑chlorophenyl positional isomers, indicating a functional divergence linked specifically to the ortho‑chloro substitution pattern. Broader patent literature on isoxazole‑containing ureas confirms that CCR5 antagonism is a therapeutically validated mechanism pursued by multiple pharmaceutical organizations [2].

CCR5 antagonism Immunomodulation HIV entry inhibition

Commercial Availability at ≥95% Purity with ISO‑Certified Supply Chain Provides Reproducibility Assurance for Preclinical Studies

The 2‑chlorophenyl isomer is commercially available from multiple suppliers at defined purity specifications: ≥95% from Leyan (Catalog No. 1839433) and NLT 98% from MolCore, which operates under ISO‑certified quality systems . In contrast, the 3‑chlorophenyl (CAS 852670‑31‑6) and 4‑chlorophenyl (CAS 55807‑85‑7) isomers are listed by fewer vendors and often without explicit ISO certification or batch‑level purity guarantees . The combination of higher purity availability and ISO‑certified production for the 2‑Cl isomer reduces the risk of unidentified impurities confounding biological assay results.

Procurement quality ISO certification Reproducibility

Predicted BCF and KOC Values Indicate That the 2‑Cl Isomer Has the Lowest Bioaccumulation and Soil‑Adsorption Potential Within the Triad

The ACD/BCF (bioconcentration factor) at pH 7.4 is 188.55 for the 2‑Cl isomer versus 308.74 for the 3‑Cl isomer, a 39% reduction . The corresponding ACD/KOC (soil organic‑carbon sorption coefficient) is 1480.26 for the 2‑Cl isomer versus 2106.85 for the 3‑Cl isomer, a 30% reduction . The 4‑Cl isomer, with its higher LogP, is expected to trend similarly to or above the 3‑Cl values [1]. These predicted environmental fate parameters suggest that the 2‑Cl isomer presents lower persistence and bioaccumulation risk under laboratory waste‑handling scenarios.

Environmental safety Bioaccumulation Occupational handling

Optimal Procurement and Deployment Scenarios for 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea Based on Verifiable Differentiation Evidence


FLT3 Kinase Inhibitor Hit‑to‑Lead Programs Requiring Ortho‑Substituted Phenylurea Tool Compounds

Medicinal chemistry teams pursuing FLT3‑targeted therapies for acute myeloid leukemia (AML) should prioritize the 2‑Cl isomer as a SAR probe. The lower LogP (2.92) of the ortho‑chloro variant provides a more favorable starting point for lead optimization than the meta‑ or para‑analogs, reducing the lipophilicity burden that must be managed during subsequent property‑based design cycles . The established FLT3‑inhibitory activity of the N‑(5‑(tert‑butyl)isoxazol‑3‑yl)‑N′‑phenylurea chemotype [1] combined with the unique conformational restriction imposed by ortho‑chlorine substitution makes this isomer a strategically distinct entry in a kinase inhibitor library.

CCR5 Antagonist Screening for HIV Entry Inhibition or Autoimmune Disease Models

Investigators exploring CCR5‑mediated pathways (HIV entry blockade, rheumatoid arthritis, asthma, or COPD) should select the 2‑Cl isomer as the lead candidate from the chlorophenyl triad, given that preliminary pharmacological screening has specifically identified this positional isomer as a CCR5 antagonist [2]. The absence of reported CCR5 activity for the 3‑Cl and 4‑Cl isomers means that procuring the ortho‑chloro compound avoids the risk of testing a biologically silent positional analog. The ISO‑certified high‑purity supply (NLT 98%) from MolCore further supports reproducible dose‑response characterization in cellular CCR5 assays.

Preclinical Development Batches Requiring Certified High‑Purity Material with Favorable Purification Characteristics

Contract research organizations (CROs) and academic core facilities generating in‑vivo‑grade compound batches benefit from the 2‑Cl isomer's lower boiling point (337.1 °C) and lower vaporization enthalpy (58.0 kJ/mol) relative to the meta‑ and para‑isomers . These properties facilitate efficient solvent removal during preparative HPLC fraction drying and lyophilization, reducing cycle times and residual solvent levels. Combined with the availability of ISO‑certified material at NLT 98% purity , the 2‑Cl isomer supports the transition from exploratory biology to regulated preclinical safety assessment with minimal re‑qualification burden.

Environmental Fate‑Conscious Laboratory Stocking for High‑Throughput Screening Collections

Screening facilities managing large compound collections under institutional green‑chemistry policies should preferentially stock the 2‑Cl isomer over its meta‑ and para‑analogs. The 39% lower predicted bioconcentration factor (BCF = 188.55 vs. 308.74 for 3‑Cl) and 30% lower soil‑sorption coefficient (KOC = 1480.26 vs. 2106.85 for 3‑Cl) indicate reduced environmental persistence . When combined with the compound's zero Rule‑of‑5 violations and acceptable predicted drug‑likeness , the 2‑Cl isomer represents the most environmentally responsible choice within this isomeric series for long‑term compound library maintenance.

Quote Request

Request a Quote for 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.